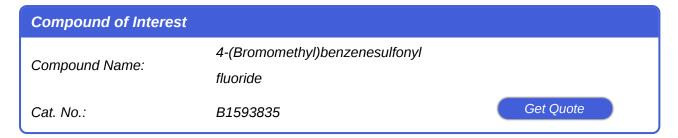


A Technical Guide to SuFEx Click Chemistry: From Discovery to Application

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless in the early 2000s, champions a set of criteria for powerful, reliable, and versatile chemical reactions.[1][2] In 2014, the Sharpless laboratory unveiled a new generation of this chemical philosophy: Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This groundbreaking discovery has since become an invaluable tool in drug discovery, chemical biology, and materials science, owing to its remarkable stability, reactivity, and modularity.[1][3]

SuFEx chemistry is centered around the unique properties of the sulfur(VI)-fluoride bond. While exceptionally stable under many conditions, including exposure to water and oxygen, the S-F bond can be readily activated to react with nucleophiles under specific catalytic conditions.[1] This "sleeping beauty" reactivity allows for the precise and efficient formation of robust covalent linkages.[4] This guide provides an in-depth technical overview of the core SuFEx click chemistry reagents, their discovery, development, and application, complete with experimental protocols and quantitative data.

Core SuFEx Reagents and Their Synthesis

The power of SuFEx chemistry lies in a set of versatile and highly reactive "hubs" or connectors. The most prominent among these are sulfuryl fluoride (SO₂F₂), ethenesulfonyl



fluoride (ESF), and thionyl tetrafluoride (SOF₄).

Sulfuryl Fluoride (SO₂F₂)

A commercially available gas, SO₂F₂ is a cornerstone of SuFEx chemistry. It selectively reacts with phenols and primary amines to form aryl fluorosulfates and sulfamoyl fluorides, respectively. These products are themselves stable yet reactive hubs for further functionalization.

Key Reactions of SO₂F₂:

- Formation of Aryl Fluorosulfates: SO₂F₂ reacts with phenols in the presence of a base, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield aryl fluorosulfates.[5]
- Formation of Sulfamoyl Fluorides: The reaction of SO₂F₂ with secondary amines furnishes sulfamoyl fluorides.[5]

Ethenesulfonyl Fluoride (ESF)

ESF is a highly reactive Michael acceptor, making it a powerful tool for introducing the sulfonyl fluoride moiety into a wide range of molecules. Its synthesis has been optimized for large-scale production, enhancing its accessibility for research and development.[6][7]

Thionyl Tetrafluoride (SOF₄)

SOF₄ is a multidimensional connective hub that reacts with primary amines to form iminosulfur oxydifluorides (R-N=SOF₂).[8][9] These tetrahedral hubs offer multiple sites for subsequent SuFEx reactions, allowing for the construction of complex, three-dimensional molecular architectures.[8][9]

Quantitative Data on SuFEx Reactions

The efficiency of SuFEx reactions is a hallmark of this chemistry. The following tables summarize representative quantitative data for key SuFEx transformations.

Table 1: Synthesis of Aryl Fluorosulfates using SO₂F₂



Phenol Substrate	Base (equiv.)	Solvent	Time	Yield (%)	Reference
Phenol	Et₃N (1.5)	MeCN	2 h	95	[5]
4- Methoxyphen ol	Et₃N (1.5)	MeCN	2 h	98	[5]
4-Nitrophenol	Et₃N (1.5)	MeCN	4 h	96	[5]
Eugenol	BTMG (5 mol%)	MeCN	15 min	>95	[10]

Table 2: Synthesis of Sulfonates via Accelerated SuFEx Click Chemistry (ASCC)

Sulfonyl Fluoride	Alcohol	Catalyst (mol%)	Time	Conversion (%)	Reference
8- Quinolinesulf onyl fluoride	3- (Dimethylami no)phenol	DBU (1.0)	2 h	17	[10]
8- Quinolinesulf onyl fluoride	3- (Dimethylami no)phenol	BTMG (1.0)	2 h	>95	[10]
Dansyl fluoride	Phenol	BTMG (5.0)	5 min	>95	[10]

Table 3: Synthesis of Sulfamides from Iminosulfur Oxydifluorides



Iminosulfur Oxydifluori de	Primary Amine	Solvent	Time	Yield (%)	Reference
Ph-N=SOF ₂	Benzylamine	aq. PBS/MeCN	1 h	98	[8]
p-Tolyl- N=SOF ₂	Aniline	aq. PBS/MeCN	1 h	95	[8]

Experimental Protocols General Procedure for the Synthesis of Aryl Fluorosulfates from Phenols with SO₂F₂

This protocol is adapted from a general procedure for the preparation of fluorosulfates.[11][12]

- To a solution of the phenol (1.0 equiv) and triethylamine (1.6 equiv) in acetonitrile (MeCN), add desmethyl SuFEx-IT (a solid SO₂F₂ surrogate, 1.3 equiv).
- Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates full conversion of the starting material (typically 30–90 minutes).
- The product can be purified by column chromatography on silica gel.

Kilogram-Scale Synthesis of Ethenesulfonyl Fluoride (ESF)

This two-step, on-water procedure is adapted from the method developed by Sharpless and coworkers.[6][7][13]

Step 1: Synthesis of 2-Chloroethanesulfonyl Fluoride

- Prepare a nearly saturated aqueous solution of potassium bifluoride (KHF2).
- Add 2-chloroethanesulfonyl chloride to the KHF₂ solution in one portion.



- Stir the biphasic mixture vigorously to form an emulsion and continue stirring for 2 hours at room temperature.
- Allow the phases to separate. The lower phase is the desired 2-chloroethanesulfonyl fluoride, which can be isolated using a separatory funnel with a yield of over 99%.[7]

Step 2: Dehydrochlorination to Ethenesulfonyl Fluoride

- Add the 2-chloroethanesulfonyl fluoride obtained in the previous step to water and stir to form an emulsion.
- Add magnesium oxide (MgO) to induce dehydrochlorination.
- The product, ethenesulfonyl fluoride, can be isolated using a separatory funnel with a yield of over 98%.[7]

Applications in Drug Discovery and Chemical Biology

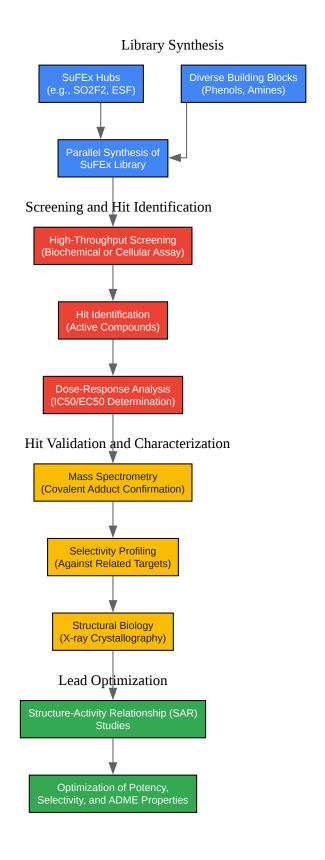
The unique reactivity and stability of SuFEx reagents have made them powerful tools in drug discovery and chemical biology.

Covalent Inhibitor Discovery

The latent reactivity of sulfonyl fluorides makes them ideal warheads for covalent inhibitors. They are generally stable in biological milieu but can be activated by the specific microenvironment of a protein's binding site to form a covalent bond with a nucleophilic residue. This proximity-enabled reactivity leads to highly specific and potent inhibitors.

A common workflow for discovering covalent inhibitors using a SuFEx-based library is as follows:





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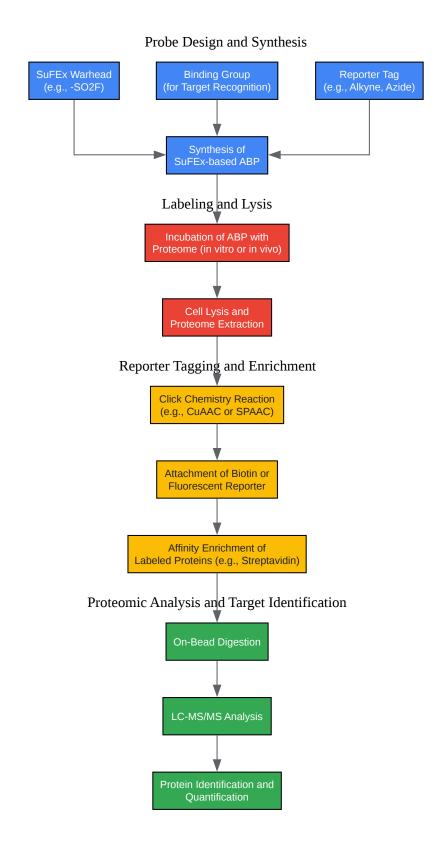
Workflow for Covalent Inhibitor Discovery using a SuFEx Library.



Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to study enzyme function and identify new drug targets. SuFEx-based probes are well-suited for ABPP due to their stability and tunable reactivity. The general workflow for an ABPP experiment using a SuFEx probe is outlined below.





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General Workflow for Activity-Based Protein Profiling (ABPP) using a SuFEx Probe.



Bioconjugation

The biocompatibility and high efficiency of SuFEx reactions make them ideal for bioconjugation, the process of linking molecules to biomolecules such as proteins and DNA.[8] SOF₄-derived hubs have been shown to be particularly effective for labeling proteins and DNA under mild, aqueous conditions.[8]

Conclusion

SuFEx click chemistry represents a significant advancement in chemical synthesis, offering a robust and versatile platform for the construction of complex molecules. The unique reactivity of sulfur(VI) fluoride reagents, coupled with their stability and the modularity of the reactions, has accelerated progress in drug discovery, chemical biology, and materials science. As our understanding of the nuances of SuFEx reactivity continues to grow, so too will its applications in addressing complex scientific challenges. This guide provides a foundational understanding of the core principles and practical aspects of SuFEx chemistry, empowering researchers to leverage this powerful technology in their own endeavors.

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